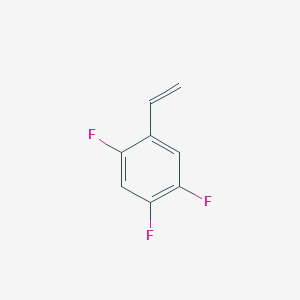

2,4,5-Trifluorostyrene

説明

Historical Context of Trifluorostyrene (B1584497) Research

The study of trifluorostyrene derivatives dates back to the mid-20th century, with early work establishing foundational synthesis and polymerization methods. For instance, the synthesis of α,β,β-trifluorostyrene was reported as early as 1949, leading to subsequent investigations into its copolymerization and the properties of the resulting materials. researchgate.net Research into fluorinated styrenes was driven by the quest for new polymers with enhanced thermal and chemical stability for advanced applications, including materials for fuel cells and specialty coatings. researchgate.netacs.org

However, the historical research trajectory has overwhelmingly favored α,β,β-trifluorostyrene and other isomers with fluorine atoms on the vinyl group or perfluorination of the aromatic ring. A thorough review of published academic literature reveals a significant gap concerning the 2,4,5-trifluorostyrene isomer. Its historical footprint is minimal, and it does not feature in the foundational studies of fluorinated styrenic monomers. Its appearance in academic research is more recent and highly specific, rather than being a focal point of historical polymer chemistry.

Significance of Fluorinated Styrenic Monomers in Advanced Materials Science

Fluorinated styrenic monomers are of considerable significance in materials science. The incorporation of fluorine atoms into a polymer backbone can impart a range of valuable properties. acs.org These include:

High Thermal Stability: The strength of the carbon-fluorine bond contributes to polymers that can withstand high temperatures without degrading. rsc.org

Chemical Inertness: Fluoropolymers are often resistant to a wide range of chemicals, including acids, bases, and organic solvents. acs.orgrsc.org

Low Surface Energy: This property leads to materials with hydrophobic and oleophobic characteristics, useful for creating low-friction, anti-fouling, and self-cleaning surfaces. researchgate.net

Specific Electronic Properties: The electron-withdrawing nature of fluorine can alter the electronic characteristics of the monomer and resulting polymer, which is a key aspect in the development of materials for electronic and optical applications. researchgate.net

These properties have made fluorinated styrenic monomers attractive for a variety of advanced applications, from high-performance elastomers and coatings to membranes for electrochemical cells, such as fuel cells and batteries. researchgate.netsci-hub.segoogle.com While this significance is well-established for the broader class of fluorinated styrenes, the specific contribution or potential of this compound to this field remains largely unexplored in the academic literature.

Evolution of Academic Research Trajectories for Trifluorostyrene Compounds

The research trajectories for trifluorostyrene compounds have evolved from initial synthetic explorations to highly controlled polymerization techniques and targeted applications. Early research focused on radical and anionic polymerization of monomers like α,β,β-trifluorostyrene. rsc.orggoogle.com In recent decades, the focus has shifted towards more advanced methods that allow for precise control over the polymer architecture, such as reversible deactivation radical polymerization (RDRP) techniques. researchgate.net This has enabled the synthesis of well-defined block copolymers and other complex structures for specialized applications. researchgate.net

Furthermore, research has expanded to include a wider array of substituted trifluorostyrenes to fine-tune material properties. google.com For example, the introduction of functional groups onto the phenyl ring of trifluorostyrene monomers is a strategy to create ion-exchange membranes for fuel cells. sci-hub.segoogle.com

The academic research trajectory for This compound , however, is not well-defined due to the lack of dedicated studies. Its primary appearance in the literature is not as a monomer for polymerization, but as a byproduct in a highly specialized area of organic synthesis. Specifically, research into the chemical synthesis of modified RNA fragments has identified this compound as a substance formed during the deprotection of a 2-(2,4,5-trifluorophenyl)ethyl protecting group. nih.govresearchgate.net In this context, the formation of this compound was an undesired side reaction, and efforts were made to mitigate its formation using scavengers. nih.govresearchgate.net This indicates that while the compound is known and can be formed, it has not been a subject of significant academic inquiry for its own material properties or polymerization behavior.

Data on this compound

| Property | This compound |

| Molecular Formula | C₈H₅F₃ |

| Molecular Weight | 162.12 g/mol |

| CAS Number | 349-92-8 |

| Synthesis Data | Mentioned as a byproduct of deprotection of 2-(2,4,5-trifluorophenyl)ethyl groups. nih.govresearchgate.net |

| Polymerization Data | No dedicated studies on homopolymerization or copolymerization found in the reviewed literature. |

| Polymer Properties | Properties of poly(this compound) are not documented in the reviewed literature. |

Note: The lack of extensive data in this table is a direct reflection of the limited research focused specifically on the this compound isomer in the available scientific literature.

Structure

2D Structure

3D Structure

特性

分子式 |

C8H5F3 |

|---|---|

分子量 |

158.12 g/mol |

IUPAC名 |

1-ethenyl-2,4,5-trifluorobenzene |

InChI |

InChI=1S/C8H5F3/c1-2-5-3-7(10)8(11)4-6(5)9/h2-4H,1H2 |

InChIキー |

QZUSPILXNMOCLU-UHFFFAOYSA-N |

正規SMILES |

C=CC1=CC(=C(C=C1F)F)F |

製品の起源 |

United States |

Synthetic Methodologies for 2,4,5 Trifluorostyrene and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions for Trifluorovinylarenes

Palladium-catalyzed cross-coupling reactions have emerged as a highly effective method for the formation of carbon-carbon bonds, providing a versatile route to trifluorovinylarenes. unistra.fr These reactions typically involve the coupling of an aryl halide or triflate with a trifluorovinyl organometallic reagent in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling Approaches

The Suzuki-Miyaura coupling reaction is a widely used palladium-catalyzed process that couples an organoboron compound with an organic halide or triflate. libretexts.orgtcichemicals.com In the context of trifluorostyrene (B1584497) synthesis, this would involve the reaction of a 2,4,5-trifluorophenylboronic acid or its ester with a trifluorovinyl halide, or conversely, a trifluorovinylboronic acid derivative with a 1-halo-2,4,5-trifluorobenzene. The reaction is typically carried out in the presence of a palladium catalyst and a base. tcichemicals.com A key advantage of the Suzuki-Miyaura coupling is the relatively low toxicity and stability of the organoboron reagents. libretexts.org

Key features of the Suzuki-Miyaura coupling include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the desired product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency. whiterose.ac.uk For challenging substrates, such as those prone to deboronation, the development of specialized precatalysts that rapidly generate the active catalytic species under mild conditions has been crucial. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | General Yield |

| 2,4,5-Trifluorophenylboronic acid | Trifluorovinyl bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/Water | Moderate to High |

| 1-Bromo-2,4,5-trifluorobenzene | Trifluorovinylboronic acid pinacol ester | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Dioxane | High |

Cross-Coupling with Organometallic Reagents (e.g., organozinc, organotin, organoboron compounds)

Beyond organoboron compounds, other organometallic reagents have been successfully employed in the synthesis of trifluorostyrenes.

Organozinc Reagents: Organozinc compounds are valuable reagents in cross-coupling reactions, often participating in Negishi coupling. sigmaaldrich.com The synthesis of trifluorostyrenes can be achieved by coupling a trifluorovinylzinc reagent with an appropriate aryl halide, such as 1-iodo-2,4,5-trifluorobenzene. The high reactivity of organozinc reagents allows for reactions to proceed under mild conditions. researchgate.net The preparation of functionalized organozinc reagents is possible through direct insertion of zinc into organic halides, a process that can be facilitated by activating agents like lithium chloride. nih.gov

Organotin Reagents: Organotin compounds, or stannanes, are used in Stille coupling reactions. sigmaaldrich.com The coupling of a trifluorovinylstannane with a 2,4,5-trifluoroaryl halide in the presence of a palladium catalyst provides a route to 2,4,5-trifluorostyrene. A significant advantage of organotin reagents is their tolerance to a wide variety of functional groups and their stability, allowing for purification by chromatography. orgsyn.org However, the toxicity of organotin compounds is a notable drawback. orgsyn.org The order of group transfer from unsymmetrical organotin reagents is a key consideration in reaction design. orgsyn.org

Organoboron Compounds: As discussed in the context of Suzuki-Miyaura coupling, organoboron compounds are highly versatile. wikipedia.org The development of methods for the synthesis of fluorinated organoboron compounds has expanded the scope of their application in preparing molecules like this compound. nih.govresearchgate.net

| Organometallic Reagent | Aryl Halide | Catalyst | Solvent | General Yield |

| Trifluorovinylzinc chloride | 1-Iodo-2,4,5-trifluorobenzene | Pd(PPh₃)₄ | THF | High |

| Tributyl(trifluorovinyl)tin | 1-Bromo-2,4,5-trifluorobenzene | PdCl₂(PPh₃)₂ | Toluene | Moderate to High |

| Trifluorovinylboronic acid | 1-Iodo-2,4,5-trifluorobenzene | Pd(OAc)₂ / XPhos | Dioxane | High |

Optimization of Catalytic Systems and Ligand Effects

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the catalytic system, which includes the palladium source and the ligands. The choice of ligand is critical as it influences the stability and reactivity of the palladium catalyst. rsc.org Phosphine ligands, such as triphenylphosphine and more specialized Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), are commonly used. nih.govbohrium.com These ligands can enhance the rate of oxidative addition and reductive elimination, leading to improved reaction yields and turnover numbers.

For instance, monodentate biarylphosphine ligands have been shown to be effective in promoting the coupling of substrates that are prone to decomposition under standard conditions. nih.gov The solvent also plays a crucial role, affecting the solubility of the reagents and the stability of the catalytic species. whiterose.ac.uk Optimization of reaction parameters such as temperature, base, and concentration is often necessary to achieve high yields and selectivity.

Mechanistic Investigations in Palladium-Catalyzed Reactions

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (e.g., 1-bromo-2,4,5-trifluorobenzene) to form a palladium(II) intermediate. This is often the rate-determining step. libretexts.orgruhr-uni-bochum.de

Transmetalation: The organometallic reagent (e.g., trifluorovinylboronic acid) transfers its organic group to the palladium(II) complex, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final product (this compound), regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle. youtube.com

Mechanistic studies, including kinetic analyses and the identification of reaction intermediates, are crucial for understanding and optimizing these reactions. nih.govmdpi.comchemrxiv.org For example, investigations have shown that the nature of the ligand and solvent can influence the relative rates of the different steps in the catalytic cycle.

Multi-Step Synthetic Routes to Trifluorostyrene Analogues

While cross-coupling reactions offer direct routes to trifluorostyrenes, multi-step synthetic sequences have also been historically important and remain relevant for certain applications. vapourtec.comlibretexts.org These routes often involve the construction of the fluorinated side chain on a pre-existing aromatic ring.

Decarboxylation Approaches (e.g., from potassium α-phenyltetrafluoropropionate)

A notable method for the synthesis of trifluorostyrenes involves the decarboxylation of α-phenyltetrafluoropropionate salts. This approach provides a direct route to the desired vinyl group. A specific example is the preparation of 1,2,2-trifluorostyrene from potassium α-phenyltetrafluoropropionate.

The synthesis of the precursor, potassium α-phenyltetrafluoropropionate, is achieved by the hydrolysis of α-phenyltetrafluoropropionic acid methyl ester with potassium hydroxide (B78521) in methanol. The resulting salt is then isolated as a white powder.

The decarboxylation step is carried out by heating potassium α-phenyltetrafluoropropionate in N-methylpyrrolidone in the presence of a radical inhibitor like TEMPO. The reaction proceeds under reduced pressure, and the 1,2,2-trifluorostyrene product is distilled directly from the reaction mixture. This method has been shown to produce the desired product in good yield and purity.

| Reactant | Reagents and Conditions | Product | Yield | Purity |

| Potassium α-phenyltetrafluoropropionate | N-methylpyrrolidone, TEMPO, 110-115 °C, 60-120 Torr, then 30 Torr for distillation | 1,2,2-Trifluorostyrene | 56 g | 97.5% |

Table 1: Synthesis of 1,2,2-Trifluorostyrene via Decarboxylation.

Reactions Involving Aryllithium Compounds and Perfluorinated Alkenes

The reaction between aryllithium compounds and perfluorinated alkenes represents another important strategy for the formation of trifluorostyrenes. This method relies on the nucleophilic character of the aryllithium species and the electrophilic nature of the perfluorinated alkene.

In a typical reaction, an aryllithium reagent, which can be generated from the corresponding aryl halide by lithium-halogen exchange, is reacted with a perfluorinated alkene such as tetrafluoroethylene (TFE). The aryllithium adds across the double bond of the TFE, and subsequent elimination of lithium fluoride (B91410) yields the trifluorostyrene product. This approach is versatile and can be adapted to produce a range of substituted trifluorostyrenes. For the synthesis of this compound, 2,4,5-trifluorophenyllithium would be the required aryllithium intermediate.

| Aryllithium Compound (General) | Perfluorinated Alkene | Product (General) |

| Ar-Li | CF2=CF2 | Ar-CF=CF2 + LiF |

Table 2: General Reaction of Aryllithium Compounds with Tetrafluoroethylene.

Defluorination and Defluorinative Coupling Reactions

Defluorination and defluorinative coupling reactions have emerged as powerful tools in modern organofluorine chemistry. These reactions allow for the selective removal of fluorine atoms and the concurrent formation of new carbon-carbon or carbon-heteroatom bonds. Such strategies can be applied to the synthesis of functionalized trifluorostyrene derivatives from more highly fluorinated precursors.

For instance, photocatalytic methods can be employed for the reductive coupling of α-(trifluoromethyl)styrenes. These reactions often proceed under mild conditions, using visible light and a photocatalyst to generate radical intermediates that can then be coupled with other species. Similarly, transition metal-catalyzed reactions, such as those using nickel, can achieve the defluorinative alkylation of various substrates with trifluoromethyl styrenes. These methods offer a pathway to derivatives that might be difficult to access through other routes.

Directed Synthesis of Functionalized this compound Derivatives

The targeted synthesis of functionalized this compound derivatives is essential for tailoring the properties of resulting materials. A key strategy for achieving this is through palladium-catalyzed cross-coupling reactions. These reactions allow for the precise introduction of a wide range of functional groups onto the aromatic ring.

One of the most versatile cross-coupling methods is the Suzuki-Miyaura reaction. This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. For the synthesis of functionalized this compound derivatives, one could envision two main approaches:

Late-stage functionalization: Starting with a this compound bearing a halide substituent (e.g., bromo-2,4,5-trifluorostyrene), various functional groups can be introduced via Suzuki-Miyaura coupling with the corresponding boronic acids.

Convergent synthesis: A functionalized 2,4,5-trifluorophenylboronic acid can be coupled with a vinyl halide to construct the functionalized styrene (B11656) derivative.

The Suzuki-Miyaura reaction is known for its high functional group tolerance and has been successfully applied to the synthesis of numerous fluorinated biaryl compounds, which are structurally related to functionalized styrenes. mdpi.com The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. sigmaaldrich.com

| Coupling Partner 1 (Example) | Coupling Partner 2 (Example) | Catalyst (General) | Product (Example) |

| Bromo-2,4,5-trifluorostyrene | Phenylboronic acid | Pd catalyst | Phenyl-2,4,5-trifluorostyrene |

| 2,4,5-Trifluorophenylboronic acid | Vinyl bromide | Pd catalyst | This compound |

Table 3: Representative Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of Functionalized this compound Derivatives.

Polymerization Studies of 2,4,5 Trifluorostyrene

Homopolymerization Investigationsresearchgate.netacs.org

The homopolymerization of fluorinated styrenes, including isomers like 2,4,5-Trifluorostyrene, has been the subject of considerable research. researchgate.netacs.org These monomers can be polymerized through different systems, primarily involving radical and anionic mechanisms, to produce fluoropolymers with unique properties such as high thermal stability and chemical inertness. researchgate.netrsc.org

Radical Polymerization Mechanisms and Conditionsresearchgate.netlibretexts.org

This compound is known to be a monomer that can undergo free-radically induced polymerization. googleapis.com Radical polymerization is a chain-growth process initiated by a free radical, which converts the monomer's pi-bond into a more stable sigma-bond in the resulting polymer chain. libretexts.org This process is generally exothermic and can be carried out using several techniques, including emulsion, bulk, and solution polymerization. researchgate.netlibretexts.org The choice of method influences the reaction control, product purity, and molecular weight distribution. mgcub.ac.in

Emulsion polymerization is a common technique used for fluorinated monomers. google.com In this method, the monomer is dispersed in an aqueous phase with the aid of an emulsifier (surfactant), and a water-soluble initiator is used to start the polymerization within micelles. gacbe.ac.in This technique allows for effective heat dissipation and can produce high molecular weight polymers at a high rate. gacbe.ac.in

Detailed studies on trifluorostyrene (B1584497) (TFS) provide insight into typical parameters. For instance, the emulsion copolymerization of TFS with a substituted trifluorostyrene was successfully conducted at 50°C over 48 hours using potassium persulfate as the initiator and dodecylamine (B51217) hydrochloride as the emulsifier. google.com Another method for polytrifluorostyrene involves a microemulsion polymerization initiated by a redox couple (potassium persulfate and sodium bisulfite) at 55°C for 18 hours, using a non-perfluorinated fluorine-containing anionic surfactant. patsnap.com

Below is an interactive data table summarizing typical parameters for the emulsion polymerization of trifluorostyrene monomers, based on patented examples.

Table 1: Typical Emulsion Polymerization Parameters for Trifluorostyrenes

| Parameter | Example 1 (Copolymerization) google.com | Example 2 (Homopolymerization) patsnap.com |

|---|---|---|

| Monomers | 80% α,β,β-Trifluorostyrene (TFS), 20% p-Fluoro-α,β,β-trifluorostyrene | Trifluorostyrene |

| Aqueous Phase | Deionized Water | Deionized Water |

| Emulsifier | Dodecylamine hydrochloride | CF₃(CF₂)₅CH₂CH₂SO₃Na |

| Initiator System | Potassium persulfate | Potassium persulfate, Sodium bisulfite |

| Reaction Temperature | 50°C | 55°C |

| Reaction Time | 48 hours | 18 hours |

| Post-Treatment | Boiled in NaOH solution to destroy emulsifier | Demulsification with a coagulant |

Bulk and solution polymerization represent homogeneous polymerization processes where all components are in a single phase. mgcub.ac.in

Bulk Polymerization: This method involves the polymerization of the liquid monomer with a dissolved initiator, without any solvent. mgcub.ac.ingacbe.ac.in Its main advantages are simplicity and the ability to produce a high-purity polymer. gacbe.ac.inresearchgate.net However, the dynamics are challenging to control. As polymerization proceeds, the viscosity of the reaction mass increases significantly, which impedes heat transfer and mixing. gacbe.ac.in This can lead to localized overheating and a phenomenon known as autoacceleration, potentially causing an uncontrolled, explosive reaction. mgcub.ac.in

Solution Polymerization: In this technique, the monomer and initiator are dissolved in a suitable inert solvent. researchgate.netscribd.com The solvent helps to control viscosity and dissipate heat more effectively than in bulk polymerization. mgcub.ac.inscribd.com While this allows for better temperature control and a more uniform product, it has disadvantages. The presence of a solvent may lead to chain transfer reactions, which can limit the achievable molecular weight. mgcub.ac.in Furthermore, the polymer must be isolated from the solvent after the reaction, which adds processing steps and can be difficult to perform completely. mgcub.ac.inresearchgate.net Radiation has also been employed to initiate the polymerization of trifluorostyrene in both bulk and solution, offering a method that avoids chemical catalysts and their residues. google.com

Temperature and light are critical factors that significantly influence the efficiency of radical polymerization.

Temperature: The reaction temperature affects multiple aspects of polymerization. Higher temperatures increase the decomposition rate of thermal initiators, thus increasing the rate of polymerization. scielo.br However, elevated temperatures can also promote side reactions, such as chain transfer, which can lower the average molecular weight of the resulting polymer. scielo.br For styrene (B11656) polymerization, increasing the temperature has been shown to have a moderate effect on the stereoselectivity of the polymer chain. researchgate.net In industrial settings, controlling the exothermic nature of the polymerization is crucial, as high temperatures can lead to unsafe operating conditions. scielo.br

Light: Light, particularly UV radiation, can be used to initiate polymerization by causing the photolysis of specific initiators to form radicals. nih.gov Furthermore, high-energy sources like gamma radiation from a Cobalt-60 source can initiate the polymerization of trifluorostyrene even at room temperature, without the need for a chemical initiator. google.com This method, known as radiation polymerization, can produce a purer polymer free from catalyst residues. google.comiaea.org The efficiency of radiation-induced reactions depends on the total absorbed dose and the structure of the polymer. iaea.org

Anionic Polymerization Reactivityrsc.orgresearchgate.net

Anionic polymerization is a form of chain-growth polymerization initiated by a strong nucleophile, such as an organolithium compound. wikipedia.org This method is particularly effective for monomers with electron-withdrawing substituents, which stabilize the propagating anionic species. researchgate.netwikipedia.org

Thermal Polymerization and Thermocyclodimerization

Thermal reactions of fluorinated styrenes can lead to both polymerization and cyclodimerization. Specifically, α,β,β-trifluorostyrene is known to undergo thermal reactions to produce cyclobutane (B1203170) derivatives through a [2+2] thermal cyclization reaction. rsc.orgresearchgate.net This thermocyclodimerization process can compete with thermal polymerization. researchgate.net The resulting polymers incorporating perfluorocyclobutane groups often exhibit high thermal stability and good mechanical properties. researchgate.net For some trifluorovinyl ether monomers, the thermal cyclization can occur at temperatures ranging from 160 to 330 °C. researchgate.net

Copolymerization Studies of this compound

Copolymerization is a versatile method to tailor the properties of polymers. Studies involving the copolymerization of fluorinated styrenes have been conducted to create materials with specific characteristics such as high thermal stability and hydrophobicity.

Reactivity Ratios and Copolymer Composition Analysis (e.g., Alfrey-Price Q and e values)

The composition of a copolymer is determined by the reactivity ratios of the comonomers, denoted as r₁ and r₂. These ratios can be determined experimentally using methods like the Kelen-Tüdös and Tidwell-Mortimer methods. researchgate.net The Alfrey-Price Q and e scheme is a semi-empirical method used to predict monomer reactivity ratios. kpi.ua The Q value relates to the resonance stabilization of the monomer and its radical, while the e value represents the polarity of the vinyl group. kpi.uarsc.org

For example, in the copolymerization of vinylidene fluoride (B91410) (VDF) with 5-thioacetoxy-1,1,2-trifluoropentene (FSAc), the reactivity ratios were found to be r_VDF_ = 0.63 and r_FSAc_ = 0.43. researchgate.net The Alfrey-Price parameters for FSAc were calculated as Q = 0.022 and e = +1.56, indicating it is an electron-accepting monomer. researchgate.net Similarly, for the copolymerization of VDF with 4,5,5-trifluoro-4-ene pentyl acetate (B1210297) (FAc), the reactivity ratios were r_FAc_ = 3.26 and r_VDF_ = 0.17, with Q = 0.060 and e = +1.14 for FAc. acs.org

The composition of copolymers can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹⁹F NMR) and elemental analysis. rsc.orgcreative-biostructure.com

The following table presents Alfrey-Price Q and e values for some fluorinated monomers.

| Monomer | Q-value | e-value | Reference Monomer (for calculation) |

| 5-thioacetoxy-1,1,2-trifluoropentene (FSAc) | 0.022 | +1.56 | Vinylidene Fluoride (VDF) |

| 4,5,5-trifluoro-4-ene pentyl acetate (FAc) | 0.060 | +1.14 | Vinylidene Fluoride (VDF) |

Impact of Monomer Concentration and Feed Ratio on Reaction Kinetics

The kinetics of copolymerization, including the rate of reaction and the resulting copolymer composition, are influenced by the initial monomer concentrations and their feed ratio. fiveable.me In anionic polymerization, the rate can be very fast, and the choice of solvent significantly affects the reaction due to differences in solvation and aggregation of carbanions. uni-bayreuth.de For low conversion reactions, the average copolymer composition is close to the instantaneous composition. fiveable.me However, at higher conversions, the composition can drift as the monomer feed composition changes. fiveable.me The feed ratio of monomers is a critical parameter in controlling the final properties and structure of the copolymer. rhhz.net

Synthesis and Characterization of Block Copolymers

Block copolymers containing fluorinated segments are of interest for their unique properties and potential applications. rsc.orgnih.gov The synthesis of block copolymers can be achieved through various controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and living anionic polymerization. nih.govrsc.org

The synthesis of block copolymers often involves the sequential addition of monomers. jku.at For example, a macroinitiator is first formed by polymerizing one monomer, and then the second monomer is added to grow the second block. researchgate.net The characterization of block copolymers is crucial to confirm their structure and properties. Techniques such as Gel Permeation Chromatography (GPC) are used to determine molecular weight and molecular weight distribution. researchgate.netmdpi.com NMR spectroscopy (¹H and ¹⁹F) is used to determine the composition and structure of the blocks. rsc.orgscielo.br Differential Scanning Calorimetry (DSC) can be used to identify the glass transition temperatures of the different blocks, which indicates phase separation. researchgate.net

For instance, block copolymers of polymethylene-b-poly(styrene-co-2,3,4,5,6-pentafluoro styrene) have been synthesized with controlled molecular weights and narrow distributions. rsc.org These were characterized by ¹H NMR, ¹⁹F NMR, GPC, and elemental analysis. rsc.org

Copolymerization with Substituted Trifluorostyrenes

The copolymerization of α,β,β-trifluorostyrene (TFS) monomers, including this compound, with other substituted trifluorostyrenes is a key strategy for synthesizing fluoropolymers with tailored properties. These copolymers often exhibit enhanced thermal stability, chemical resistance, and specific ion-exchange capabilities compared to their homopolymer counterparts. google.comresearchgate.net Research has demonstrated the successful copolymerization of TFS with various substituted analogs, creating materials suitable for applications such as ion-exchange membranes in fuel cells. google.comgoogle.com

For instance, copolymers have been synthesized by reacting α,β,β-trifluorostyrene with monomers like m-trifluoromethyl-α,β,β-trifluorostyrene and p-fluoro-α,β,β-trifluorostyrene. google.com These reactions typically yield copolymers with high molecular weights and conversions greater than 80%. google.com Another documented example is the copolymerization of α,β,β-trifluorostyrene with dimethylphosphonate-4-substituted-α,β,β-trifluorostyrene, which introduces phosphonic acid functionalities after hydrolysis, highlighting the versatility of this approach for creating functional polymers. researchgate.net

The resulting polymeric compositions can be further modified, for example, through sulfonation, to introduce ion-exchange functionalities. google.comgoogle.com The ability to copolymerize with a range of substituted trifluorostyrenes provides significant flexibility in designing membranes with varying equivalent weights and functionalities from the same base copolymer. google.com

| Monomer 1 | Comonomer (Substituted Trifluorostyrene) | Resulting Copolymer Application/Feature | Reference |

|---|---|---|---|

| α,β,β-Trifluorostyrene | m-Trifluoromethyl-α,β,β-trifluorostyrene | Base copolymer for sulfonated ion-exchange membranes | google.comgoogle.com |

| α,β,β-Trifluorostyrene | p-Fluoro-α,β,β-trifluorostyrene | Base copolymer for solid polymer electrolytes | google.com |

| α,β,β-Trifluorostyrene | Dimethylphosphonate-4-substituted-α,β,β-trifluorostyrene | Introduces phosphonic acid groups for functional materials | researchgate.net |

Emulsion Copolymerization Processes

Emulsion polymerization is a common and effective technique for the copolymerization of trifluorostyrene monomers. google.comresearchgate.netlookchem.com This process allows for the synthesis of high molecular weight polymers at rapid polymerization rates while maintaining good heat transfer and lower viscosity of the reaction medium.

A typical emulsion copolymerization of α,β,β-trifluorostyrene involves dispersing the monomers in an aqueous phase with the aid of an emulsifier. google.com For example, a reaction might involve charging a flask with deionized water and an emulsifier such as dodecylamine hydrochloride. google.com The monomer mixture, for instance, an 80:20 molar ratio of α,β,β-trifluorostyrene to p-fluoro-α,β,β-trifluorostyrene, is then added. google.com The system is deoxygenated, typically by purging with nitrogen, and heated. google.com A water-soluble initiator, such as potassium persulfate, is added to start the polymerization. google.com

The reaction is allowed to proceed for an extended period, often up to 48 hours, to ensure high conversion. google.com Post-polymerization, the emulsion is broken to isolate the copolymer. This can be achieved by adding a base like sodium hydroxide (B78521) (NaOH) solution and boiling the mixture to destroy the emulsifier. google.com The solid copolymer is then filtered, washed (e.g., with methanol), and purified, often by re-dissolving it in a suitable solvent like toluene (B28343) and precipitating it in a non-solvent like methanol. google.com This process yields a clean, fibrous copolymer. google.com

| Component | Example Material/Condition | Purpose | Reference |

|---|---|---|---|

| Monomers | α,β,β-Trifluorostyrene, p-Fluoro-α,β,β-trifluorostyrene | Building blocks of the copolymer | google.com |

| Medium | Deionized Water | Continuous phase for the emulsion | google.com |

| Emulsifier | Dodecylamine hydrochloride | Stabilizes monomer droplets and polymer particles | google.com |

| Initiator | Potassium persulfate | Starts the free-radical polymerization | google.com |

| Temperature | 50 °C | Provides energy for initiator decomposition and reaction | google.com |

| Post-Reaction | NaOH solution, Methanol, Toluene | Emulsion breaking, washing, and purification | google.com |

Polymer Structure and Microstructure Analysis in Research

The physical and chemical properties of copolymers derived from this compound are intrinsically linked to their structure and microstructure. Advanced analytical techniques are employed to elucidate details such as the arrangement of monomer units within the polymer chain and the chemical nature of the chain ends, which are critical for understanding polymerization mechanisms and tailoring material performance. mdpi.comresearchgate.net

Monomer Sequence Distribution Theory and Experimental Validation

The sequence of monomer units in a copolymer chain dictates its macroscopic properties. researchgate.netkinampark.com Monomer sequence distribution can be predicted using the terminal model of copolymerization kinetics, which relies on monomer reactivity ratios (r₁ and r₂). open.eduescholarship.org The reactivity ratio is the ratio of the rate constant for a propagating chain ending in a given monomer adding to the same monomer type versus the rate constant for it adding to the comonomer. open.edu

The values of r₁ and r₂ determine the type of copolymer formed:

Alternating Copolymer (r₁ ≈ 0, r₂ ≈ 0): Each radical prefers to add the other monomer.

Ideal/Random Copolymer (r₁r₂ ≈ 1): The radicals show little preference, and the monomer sequence is statistically random, depending on feed concentrations.

Block Copolymer (r₁ > 1, r₂ > 1): Each radical prefers to add a monomer of its own kind, leading to long sequences of the same monomer.

| Reactivity Ratio Values | Copolymer Type | Description | Reference |

|---|---|---|---|

| r₁ > 1 and r₂ > 1 | Block | Propagating chain preferentially adds the same monomer. | open.edu |

| r₁ ≈ r₂ ≈ 0 | Alternating | Propagating chain preferentially adds the other monomer. | open.edu |

| r₁r₂ ≈ 1 | Ideal/Random | Monomer addition is random, based on monomer reactivity and concentration. | open.edu |

Experimental validation of these theoretical models is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. mdpi.comresearchgate.net For fluoropolymers, ¹⁹F NMR is particularly powerful as it can provide detailed information about the local environment of the fluorine atoms, allowing for the identification and quantification of different monomer sequences (e.g., dyads, triads) in the polymer backbone. fluorine1.ru For example, studies on copolymers of styrene and pentafluorostyrene have used Heteronuclear Multiple Bond Correlation (HMBC) NMR to unambiguously establish the mode of monomer alternation. rsc.org By comparing the experimentally determined copolymer composition and sequence distribution with predictions from the copolymer equation, researchers can validate the calculated reactivity ratios and gain insight into the polymerization mechanism. mdpi.comrsc.org

Investigation of Polymer End-Group Reactions

The nature of the groups at the ends of a polymer chain is determined by the initiation and termination steps of the polymerization reaction. fsu.edulibretexts.org Analysis of these end-groups provides valuable information, including a method for determining the number-average molecular weight (Mn) and confirming the polymerization mechanism. fsu.eduresearchgate.net

The choice of initiator is critical as it becomes incorporated into the polymer as an end-group. researchgate.net For instance, using an initiator like di-tert-butyl peroxide (DTBP) in the polymerization of styrene and fluorinated styrenes results in terminal tert-butoxyl groups. researchgate.net These groups have distinct signals in ¹H NMR spectra that can be integrated and compared to the signal intensity of the repeating monomer units in the polymer backbone. researchgate.net This comparison allows for the calculation of the number of polymer chains in a given mass, and thus, the number-average molecular weight. researchgate.net

Similarly, initiating polymerization with a source of trifluoromethyl radicals (·CF₃) can lead to polymers with CF₃ end-groups. researchgate.net These can be unequivocally identified using ¹⁹F NMR spectroscopy, providing direct evidence of the initiation pathway. researchgate.net The investigation of end-groups in fluorinated polymers, including those derived from this compound, relies heavily on NMR techniques (¹H, ¹³C, and ¹⁹F) to identify the chemical structure of these terminal fragments and understand the reactions that form them. researchgate.netacs.org

Reaction Mechanisms in 2,4,5 Trifluorostyrene Chemistry

Mechanistic Pathways in Synthetic Routes

The preparation of 2,4,5-trifluorostyrene and its derivatives often relies on palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net These reactions proceed through a series of well-defined elementary steps, including oxidative addition, transmetalation, and reductive elimination. researchgate.netlibretexts.org

Oxidative Addition and Reductive Elimination in Cross-Coupling Reactions

A key process in the synthesis of trifluorostyrene (B1584497) derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. hhu.de This method provides an efficient route for introducing a trifluorovinyl group. researchgate.net The catalytic cycle typically begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. researchgate.netlibretexts.org In this step, the palladium center inserts itself into the carbon-halogen bond, increasing its oxidation state from 0 to +2. libretexts.org For instance, in the synthesis of α,β,β-trifluorostyrene derivatives, an η2-tetrafluoroethylene (TFE) species coordinates to the Pd(0) catalyst, followed by the oxidative addition of a C-F bond to generate a trifluorovinyl palladium(II) intermediate. mdpi.com

The final step of the catalytic cycle is reductive elimination , where the two organic fragments bound to the palladium(II) center couple and are expelled from the coordination sphere, regenerating the active palladium(0) catalyst. researchgate.netlibretexts.org This step forms the desired carbon-carbon bond of the this compound product. mdpi.com The efficiency of this step can be influenced by the electronic properties of the aryl group attached to the palladium intermediate. hhu.de

Transmetalation Processes and Rate-Determining Steps

Following oxidative addition, a transmetalation step occurs. This process involves the transfer of an organic group from one metal to another. fiveable.me In the context of Suzuki-Miyaura coupling for synthesizing trifluorostyrenes, the trifluorovinyl group is transferred from a boron reagent, such as lithium trimethoxy(trifluorovinyl)borate, to the palladium(II) center. researchgate.nethhu.de This step displaces the halide anion from the palladium complex. libretexts.org

Characterization and Role of Intermediate Species in Synthesis

In some synthetic routes, a trifluoroethenylzinc reagent is prepared as an intermediate. acs.org The stability of the precursor, the trifluoroethenyllithium reagent, is dependent on the temperature and solvent system. acs.org The subsequent palladium-catalyzed cross-coupling of this zinc reagent with aryl iodides yields 1,2,2-trifluorostyrenes. acs.org The characterization of these intermediates, often through techniques like NMR spectroscopy, is essential for understanding the reaction mechanism and optimizing conditions. unizar.es For instance, the molecular structure of certain trifluorovinyl palladium(II) iodide complexes has been confirmed through X-ray crystallography, providing definitive evidence for their role as intermediates. mdpi.com

Mechanisms of Polymerization Processes

This compound can undergo polymerization through different mechanisms, primarily radical and anionic polymerization, to form fluorinated polymers with unique properties. researchgate.net

Detailed Radical Polymerization Mechanisms

Radical polymerization is a common method for polymerizing vinyl monomers like this compound. wikipedia.org The process is a chain reaction consisting of three main stages: initiation, propagation, and termination. fujifilm.com

Initiation: The process begins with the generation of free radicals from an initiator molecule, such as a peroxide or an azo compound. wikipedia.orgfujifilm.com These highly reactive radicals then add to the carbon-carbon double bond of a this compound monomer, creating a new radical center on the monomer unit. wikipedia.org

Propagation: The newly formed monomer radical adds to another monomer molecule, and this process repeats, leading to the growth of the polymer chain. wikipedia.orgyoutube.com The addition typically occurs in a head-to-tail fashion to generate a more stable radical on the growing chain. youtube.com

Termination: The growth of the polymer chain is stopped through termination reactions. This can occur by the combination of two growing chain ends or by disproportionation, where a hydrogen atom is transferred from one growing chain to another. wikipedia.org

Reversible-deactivation radical polymerization (RDRP) techniques, such as nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, offer better control over the polymerization process, leading to polymers with well-defined molecular weights and narrow molecular weight distributions. fujifilm.commdpi.com

Interactive Table: Key Stages of Radical Polymerization

| Stage | Description |

| Initiation | Generation of free radicals from an initiator and their subsequent addition to a monomer molecule. |

| Propagation | Successive addition of monomer units to the growing polymer chain radical. |

| Termination | Cessation of chain growth through combination or disproportionation of radical chains. |

Anionic Polymerization Mechanism Studies (e.g., successive addition reactions)

Anionic polymerization is another important method for polymerizing this compound, particularly for producing polymers with controlled structures. rsc.org This process is initiated by a nucleophilic species, such as an organolithium compound, which adds to the vinyl group of the monomer, creating a carbanionic active center. rsc.orgscribd.com

The polymerization proceeds through the successive addition of monomer molecules to the growing anionic chain end. rsc.orgscribd.com A key feature of many anionic polymerizations is the absence of a spontaneous termination step, leading to what is known as "living polymerization". wikipedia.orgwikipedia.org In the absence of impurities or deliberately added terminating agents, the anionic chain ends remain active and can continue to add monomer. wikipedia.org This "living" nature allows for the synthesis of well-defined block copolymers and polymers with specific end-group functionalities. ethernet.edu.et

The reactivity in anionic polymerization is highly dependent on the ability of the monomer's substituents to stabilize the negative charge on the propagating species. wikipedia.org The electron-withdrawing fluorine atoms on the phenyl ring and the vinyl group of this compound facilitate the stabilization of the carbanion, making it amenable to anionic polymerization. rsc.org

Role of Initiators and Catalysts in Mechanistic Control

In the polymerization of vinyl monomers like this compound, initiators and catalysts are crucial for controlling the reaction mechanism, reaction rate, and the final properties of the polymer. An initiator is a substance that starts the chain reaction by generating reactive species, such as free radicals, and is consumed in the process. quora.com A catalyst, conversely, increases the reaction rate by lowering the activation energy but is not consumed. quora.com

Catalysts, such as transition metal complexes, are employed in coordination polymerization. dtic.milresearchgate.net These systems can offer a high degree of control over the polymer's structure (stereoregularity) and molecular weight distribution. dtic.mil For instance, in related olefin polymerizations, the catalyst structure is a key determinant of the polymer's properties. mdpi.com While specific studies detailing catalyst systems for this compound are not abundant, the principles of coordination-insertion polymerization would apply, where the monomer coordinates to the metal center before inserting into the growing polymer chain. researchgate.net

Table 1: Conceptual Comparison of Initiators and Catalysts in Polymerization

| Feature | Initiator | Catalyst |

| Function | Starts the polymerization by creating an active center. quora.com | Lowers the activation energy of the reaction. iitk.ac.in |

| Consumption | Consumed during the reaction. quora.com | Not consumed; regenerated in each cycle. dtic.mil |

| Mechanism | Becomes part of the final polymer chain. | Provides an alternative reaction pathway. iitk.ac.in |

| Example System | Free-radical polymerization using AIBN or Benzoyl Peroxide. | Coordination polymerization using Ziegler-Natta or metallocene catalysts. |

Chain Transfer Mechanisms and Their Influence

Chain transfer is a crucial reaction in polymerization that terminates a growing polymer chain and transfers the kinetic chain to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent (CTA). wikipedia.orguomustansiriyah.edu.iq This process influences the molecular weight of the resulting polymer, with higher rates of chain transfer leading to shorter polymer chains. wikipedia.org The general reaction is represented as: P• + XA → PX + A•, where P• is the growing polymer chain and XA is the chain transfer agent. wikipedia.org

Potential chain transfer mechanisms in this compound polymerization include:

Transfer to Monomer: The growing polymer radical may abstract an atom from a monomer molecule. wikipedia.org

Transfer to Solvent: In solution polymerization, the solvent can act as a chain transfer agent, which can result in the formation of very low molecular weight polymers or oligomers if the solvent is not chosen carefully. wikipedia.orgmdpi.com

Transfer to a Chain Transfer Agent (CTA): CTAs, such as thiols (e.g., dodecyl mercaptan) or certain halocarbons, are often added deliberately to regulate the polymer's molecular weight. wikipedia.orggoogle.com

In the context of fluorinated styrenes, the efficiency of a CTA is critical. For example, in the RAFT polymerization of a related monomer, pentafluorostyrene, the chain transfer constant (C_tr) for the agent 2-cyanoprop-2-yl dithiobenzoate (CPDB) was determined to be approximately 77.4, indicating it is an effective CTA for that system. fluorine1.ru Such studies highlight the importance of quantifying the influence of CTAs to achieve controlled synthesis of fluoropolymers. fluorine1.ru The presence of strong C-F bonds and the electron-withdrawing nature of the trifluorophenyl group in this compound would be expected to influence the reactivity of the propagating radical and its propensity to engage in chain transfer reactions.

Kinetic Investigations of this compound Reactions

Kinetic studies are essential for understanding reaction rates and optimizing reaction conditions. vssut.ac.in This involves determining parameters like reaction order, rate constants, and activation energy.

Determination of Reaction Order and Activation Energy

The rate of a chemical reaction is often described by a rate law, which expresses the rate as a function of reactant concentrations. iitk.ac.in The reaction order is the exponent to which a concentration term is raised in the rate law. vssut.ac.in For many polymerization reactions, the rate is proportional to the monomer concentration to the first power and the initiator concentration to the power of 0.5. doi.org

The temperature dependence of the reaction rate constant (k) is described by the Arrhenius equation, k = Ae^(-Ea/RT), where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature. libretexts.org The activation energy represents the minimum energy required for a reaction to occur. libretexts.org

While specific kinetic data for the homopolymerization of this compound is limited in publicly available literature, a study on the copolymerization of a related isomer, α,β,β-trifluorostyrene, with methacrylic acid provides an example of such kinetic analysis. doi.org In that study, the reaction was found to be first order with respect to the total monomer concentration and 0.5 order with respect to the initiator. doi.org The activation energy was determined to be 21.43 kcal/mole. doi.org This data, presented for illustrative purposes, shows the type of parameters obtained from kinetic investigations.

Table 2: Example Kinetic Parameters for Copolymerization of α,β,β-Trifluorostyrene and Methacrylic Acid

| Parameter | Value | Unit |

| Reaction Order (Monomer) | 1 | - |

| Reaction Order (Initiator) | 0.5 | - |

| Activation Energy (Ea) | 21.43 | kcal/mole |

| Pre-exponential Factor (A₀) | 0.3253 x 10¹¹ | - |

| Source: Data for the related isomer α,β,β-trifluorostyrene. doi.org |

Application of Statistical Methods for Kinetic Analysis

Statistical methods are increasingly used to design experiments and analyze kinetic data, providing a more robust understanding of complex reaction systems. purdue.eduuu.se Techniques like the "method of statistically planned experimentation" can be used to develop equations that describe the dependence of reaction rates on multiple factors simultaneously, such as temperature, monomer ratios, and initiator concentration. doi.org

Design of Experiments (DoE) is a powerful statistical tool used in process development to map the design space and understand the influence of various parameters on the reaction outcome. whiterose.ac.uk For kinetic modeling, data from such experiments can be fitted to various models to determine the most probable reaction mechanism and its associated kinetic parameters. netzsch.comcsic.es This approach is particularly useful for complex systems where multiple reactions may occur in parallel or in sequence. csic.es Statistical software can analyze data from thermoanalytical instruments (like DSC or TGA) to deconvolute multi-step reactions and assign kinetic parameters to each individual step. netzsch.com This contrasts with black-box machine learning approaches, as statistical models based on the experimental design can provide chemically meaningful insights into the reaction mechanisms. chemrxiv.org

Influence of Solvent Effects on Reaction Pathways

The choice of solvent can profoundly impact the rate, mechanism, and selectivity of chemical reactions, including polymerization. allrounder.airsc.org Solvents can influence reactions by stabilizing reactants or transition states, altering the solubility of components, or directly participating in the reaction pathway. rsc.org

In the context of this compound polymerization, solvent effects are expected to be significant:

Polarity: The polarity of the solvent can dramatically affect polymerization kinetics. For instance, in the solution polymerization of styrene (B11656), the rate of reaction and monomer conversion are heavily influenced by the solvent's polarity, with more polar solvents generally leading to higher conversion rates. dergipark.org.tr Similarly, in atom transfer radical polymerization (ATRP), the rate constant can be significantly higher in more polar solvents. dergipark.org.tr For this compound, a polar monomer, its interaction with the solvent will affect the stability of the propagating radical and the transition states for propagation and termination.

Solvation of Intermediates: In ionic polymerization mechanisms, polar protic solvents (e.g., alcohols) can stabilize charged intermediates like carbocations in SN1-type reactions, while polar aprotic solvents (e.g., THF, DMF) are preferred for SN2-type reactions. allrounder.ai The choice of solvent can thus dictate the operative ionic mechanism.

Chain Transfer: As mentioned in section 4.2.4, the solvent can act as a chain transfer agent. wikipedia.org The rate of chain transfer to the solvent is dependent on the solvent's chemical nature and can be a significant factor in controlling the polymer's molecular weight.

A study on the organocatalyzed ATRP of acrylates showed that moving from a polar solvent (DMAc) to a less polar one (THF) resulted in a more controlled polymerization with lower dispersity, demonstrating how solvent choice can modulate catalyst reactivity and suppress termination events. nih.gov

Table 3: Expected Influence of Solvent Type on this compound Polymerization

| Solvent Type | Example(s) | Expected Influence on Radical Polymerization |

| Non-Polar | Toluene (B28343), Benzene (B151609) | Lower reaction rates compared to polar solvents; good solubility for the monomer and polymer. dergipark.org.tr |

| Polar Aprotic | THF, DMF, Acetonitrile | Can increase reaction rates by stabilizing polar transition states; may influence catalyst activity in controlled polymerizations. nih.gov |

| Polar Protic | Alcohols, Water | Generally avoided in radical polymerization as they can be efficient chain transfer agents; crucial for emulsion polymerization systems. |

Computational and Theoretical Investigations of 2,4,5 Trifluorostyrene

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of molecules. nrel.govnih.gov These calculations provide a foundational understanding of molecular geometry, orbital energies, and charge distribution, which collectively dictate the chemical behavior of 2,4,5-Trifluorostyrene.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital most likely to accept electrons, acting as an electrophile. libretexts.org

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.297 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.810 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 4.487 | Energy difference between LUMO and HOMO irjweb.com |

Note: The values in the table are representative examples derived from DFT calculations for similar aromatic structures and illustrate the concepts discussed. Specific, experimentally verified values for this compound may vary.

The energies of the frontier orbitals are directly related to fundamental electronic properties of a molecule. Using Koopman's theorem as an approximation, these properties can be estimated from the HOMO and LUMO energy values.

Ionization Potential (I): The minimum energy required to remove an electron from a molecule in its gaseous state. It is a measure of the molecule's ability to act as an electron donor. It can be approximated as:

I ≈ -EHOMO

Electron Affinity (A): The energy released when an electron is added to a molecule in its gaseous state. chemguide.co.uk It reflects the molecule's capacity to act as an electron acceptor. uvic.ca It can be approximated as:

A ≈ -ELUMO

Electronegativity (χ): Describes the tendency of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity:

χ = ( I + A ) / 2

For this compound, the presence of three electronegative fluorine atoms is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted styrene (B11656), thereby increasing its ionization potential and electron affinity.

| Global Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.297 |

| Electron Affinity (A) | -ELUMO | 1.810 |

| Electronegativity (χ) | (I + A) / 2 | 4.054 |

Note: These values are calculated based on the representative HOMO/LUMO energies from the previous table.

Further insights into chemical reactivity can be gained from global reactivity descriptors, which are also derived from the HOMO and LUMO energies.

Global Hardness (η): Measures the resistance of a molecule to change its electron configuration. chemtools.org Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. researchgate.net

η = ( I - A ) / 2

Global Softness (S): The reciprocal of global hardness (S = 1/η), it quantifies the molecule's polarizability and reactivity. scielo.br A higher softness value corresponds to higher reactivity. researchgate.net

Electrophilicity Index (ω): This index quantifies the energy stabilization when a molecule acquires additional electronic charge from its environment, essentially measuring its electron-accepting capability (electrophilic power). scielo.org.mxresearchgate.net It is defined as:

ω = χ² / (2η)

The trifluoromethyl substitution pattern on the styrene ring makes this compound a relatively "hard" molecule with a significant electrophilic character, influencing its participation in reactions like cycloadditions. acs.org

| Global Reactivity Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Global Hardness (η) | (I - A) / 2 | 2.244 |

| Global Softness (S) | 1 / η | 0.446 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.663 |

Note: These values are calculated based on the data from the preceding tables.

Quantum chemical calculations can predict the most probable sites for electrophilic and nucleophilic attack within a molecule by analyzing local reactivity descriptors like the Fukui function or the distribution of electrostatic potential. sioc-journal.cn These predictions are invaluable for understanding and forecasting the outcomes of chemical reactions.

For substituted styrenes, reactivity is concentrated at the vinyl group and specific positions on the aromatic ring. In this compound, computational models can determine the relative reactivity of the α- and β-carbons of the vinyl group, as well as the unsubstituted carbon atoms on the benzene (B151609) ring. This information helps explain regioselectivity in reactions such as additions, polymerizations, and cycloadditions.

Studies have successfully correlated computationally derived electronic parameters with experimental reaction rates. For instance, Hammett parameters, which quantify the electronic influence of substituents, have been derived from the reaction rates of trifluorostyrene (B1584497) cyclodimerizations. acs.org Theoretical methods can compute atomic charges or other electronic descriptors that show a strong correlation with these experimental Hammett values, validating the predictive power of the computational models. sioc-journal.cnnih.gov

Molecular Dynamics Simulations in this compound Systems

While quantum mechanics focuses on the electronic structure of single molecules, Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of a system containing many molecules. nih.gov By solving Newton's equations of motion for a collection of atoms and molecules, MD simulations can model bulk properties, phase behavior, and intermolecular phenomena. mdpi.comnih.gov

MD simulations are particularly useful for investigating the non-covalent interactions that govern the physical properties of this compound in condensed phases. These simulations can model how molecules of this compound interact with each other, with solvent molecules, or with a surface. dovepress.com

Key intermolecular forces at play include van der Waals interactions and electrostatic interactions arising from the molecule's dipole moment, which is influenced by the fluorine substituents. MD simulations can quantify these interactions to predict properties like cohesive energy density, which relates to the heat of vaporization.

Furthermore, MD is a powerful tool for studying adsorption phenomena. mdpi.comnih.gov A simulation could model the behavior of this compound molecules near a solid surface, such as silica (B1680970) gel in a chromatography column or a catalyst surface. The simulation can reveal preferential binding orientations, adsorption energies, and the structure of the adsorbed molecular layer, providing a molecular-level understanding of the adsorption process.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the electronic structure and properties of molecules. semanticscholar.org Its application to this compound allows for detailed theoretical exploration of its behavior, from reaction pathways to spectroscopic characteristics. DFT methods, such as the widely used B3LYP functional, provide a balance between computational cost and accuracy for a large number of organic compounds.

Elucidation of Reaction Mechanisms via DFT

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the methodology is well-established for analogous systems. DFT calculations are routinely used to map the potential energy surfaces of chemical reactions, identifying transition states, intermediates, and the associated activation energies. nih.govresearchgate.net This provides deep insight into reaction feasibility, kinetics, and stereoselectivity.

For instance, in cycloaddition reactions, DFT can distinguish between different possible pathways, such as stepwise or concerted mechanisms. rsc.org By calculating the free energy profiles for each potential route, researchers can predict the most likely mechanism. For a molecule like this compound, DFT could be employed to study its behavior in reactions such as Diels-Alder cycloadditions, transition-metal-catalyzed cross-couplings, or electrophilic additions to the vinyl group. The calculations would involve optimizing the geometries of reactants, products, intermediates, and transition states.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Reaction Involving this compound

This table illustrates the type of data that would be generated from a DFT study on a hypothetical reaction. The energies would be used to plot a reaction coordinate diagram, visually representing the energetic landscape of the reaction.

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Reagent | 0.0 |

| TS1 | First Transition State | +25.5 |

| Intermediate | Reaction Intermediate | +5.2 |

| TS2 | Second Transition State | +18.9 |

| Products | Final Product(s) | -15.0 |

Prediction of Spectroscopic Properties (e.g., using TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and predict electronic absorption spectra, such as UV-Vis spectra. respectprogram.orgmdpi.com The method calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which determine the intensity of the absorption peaks.

For this compound, TD-DFT calculations could predict its UV-Vis absorption maxima (λmax). These calculations are typically performed using an optimized ground-state geometry. The choice of functional and basis set, as well as the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), can significantly impact the accuracy of the prediction when compared to experimental data. beilstein-journals.org The analysis of the molecular orbitals involved in the main electronic transitions (e.g., HOMO to LUMO) provides further understanding of the nature of the electronic excitations. mdpi.com

Table 2: Hypothetical TD-DFT Prediction of UV-Vis Spectrum for this compound

This table shows a hypothetical output from a TD-DFT calculation, predicting the main absorption peaks for the compound in a given solvent.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| 245 | 0.35 | HOMO → LUMO |

| 210 | 0.18 | HOMO-1 → LUMO |

| 195 | 0.42 | HOMO → LUMO+1 |

Conformational Analysis and Energetic Profiles

The vinyl group in this compound can rotate relative to the fluorinated benzene ring, leading to different conformers. DFT calculations are an excellent method for performing conformational analysis to identify stable conformers and determine their relative energies and the rotational barriers between them. researchgate.netnih.gov

The analysis is typically performed by systematically rotating the dihedral angle defined by the vinyl group and the aromatic ring (e.g., Car-Car-Cα=Cβ) and calculating the energy at each step. This generates a potential energy profile. From this profile, the lowest energy conformations ( minima) and the transition states for rotation (maxima) can be identified. The relative populations of the conformers at a given temperature can then be estimated from their Gibbs free energy differences. mdpi.com For styrenes, the key conformers are often the planar s-trans and s-cis forms, although non-planar, gauche structures can also be minima.

Table 3: Hypothetical Relative Energies of this compound Conformers

This table presents a hypothetical energetic comparison of possible conformers of this compound as would be determined by DFT calculations.

| Conformer | Dihedral Angle (C-C-C=C) | Relative Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |

| s-trans | 180° | 0.00 | 0.00 |

| gauche | ~135° | 1.20 | 1.15 |

| s-cis | 0° | 2.50 | 2.60 |

| Rotational Barrier | ~90° | 4.50 | 4.45 |

Theoretical Modeling of Polymerization Reactivity

Theoretical models provide a framework for understanding and predicting the polymerization behavior of monomers. For vinyl monomers like this compound, reactivity in polymerization is influenced by resonance and electronic effects from its substituents.

A classical approach to quantify this is the Alfrey-Price Q,e scheme, which assigns a Q value for resonance effects and an e value for electronic effects to a monomer. rsc.org The e-value, in particular, correlates with the electron density of the vinyl group and can indicate susceptibility to different polymerization mechanisms. Monomers with high e-values (electron-poor vinyl groups) are generally more suitable for anionic polymerization. rsc.org The fluorine atoms on the benzene ring of this compound are electron-withdrawing, which would be expected to result in a positive e-value, suggesting a predisposition towards anionic polymerization. These parameters can be estimated using computational methods or derived from experimental copolymerization data.

More advanced theoretical modeling involves simulating the polymerization kinetics. mdpi.com These models can range from deterministic approaches that solve systems of differential equations representing the elementary steps (initiation, propagation, termination) to stochastic methods. Such models can predict the rate of polymerization, molecular weight distribution, and copolymer composition under various reaction conditions. uni-mainz.deuc.edu For this compound, kinetic modeling could be used to explore how factors like initiator type, temperature, and solvent would affect the outcome of its polymerization.

Table 4: Estimated Q and e Values for Styrene and a Hypothetical Fluorinated Styrene

This table compares the known Q,e values for styrene with hypothetical values for this compound, illustrating the expected influence of the fluorine substituents.

| Monomer | Q Value (Resonance) | e Value (Polarity) | Predicted Polymerization Tendency |

| Styrene | 1.00 | -0.80 | Radical, Cationic, Anionic |

| This compound (Hypothetical) | 0.95 | +0.45 | Anionic, Radical |

Advanced Spectroscopic and Analytical Characterization in 2,4,5 Trifluorostyrene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Polymer Composition and Structure Determination

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental tool for determining the composition and structure of polymers derived from 2,4,5-trifluorostyrene. In copolymers, the relative integrals of characteristic proton signals allow for the calculation of the molar ratio of the different monomer units. magritek.com For instance, in copolymers of this compound with other monomers like styrene (B11656), the signals corresponding to the aromatic and vinyl protons of each monomer unit can be integrated to determine the copolymer composition. nii.ac.jpresearchgate.net

The chemical shifts in the ¹H NMR spectrum are sensitive to the local chemical environment, providing information on the polymer's microstructure. temp.domains For example, the signals for the aliphatic methylene (B1212753) and methine protons in the polymer backbone appear at distinct chemical shifts, and their patterns can be influenced by the sequence of monomer units. nii.ac.jpresearchgate.net However, in some cases, significant signal broadening and overlap can complicate precise signal assignment and quantification, necessitating the use of advanced techniques like multivariate statistical analysis to deconvolve the complex spectra. nii.ac.jp

| Polymer/Copolymer | Proton Type | Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Polystyrene | Aromatic Protons | ~6.5-7.5 | Broad multiplet |

| Polystyrene | Backbone CH, CH₂ | ~1.4-2.5 | Broad, overlapping signals |

| P(GMA-co-VFc) researchgate.net | Aliphatic CH₂, CH₃ (backbone) | 0.7-2.4 | Illustrates typical regions for backbone and functional group protons in copolymers. |

| Epoxy protons | 2.5-3.3 |

¹⁹F NMR for Fluorine Incorporation and Polymer Microstructure Analysis

Given the presence of fluorine atoms, ¹⁹F NMR spectroscopy is an exceptionally powerful and sensitive technique for studying this compound and its polymers. The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, making it highly amenable to NMR detection with minimal background interference. acs.orgscholaris.ca The large chemical shift range of ¹⁹F NMR allows for excellent resolution of signals from fluorine atoms in different chemical environments, providing detailed insights into fluorine incorporation and the polymer's microstructure. icpms.czresearchgate.net

In polymers of this compound, the ¹⁹F NMR spectrum will exhibit distinct signals for the fluorine atoms at the 2, 4, and 5 positions of the phenyl ring. The precise chemical shifts and coupling constants (both ¹⁹F-¹⁹F and ¹H-¹⁹F) are sensitive to the polymer's tacticity and the sequence distribution in copolymers. numberanalytics.com For example, studies on other fluorinated polymers like poly(vinylidene fluoride) (PVDF) have shown that 2D ¹⁹F-¹⁹F correlation spectroscopy (COSY) can reveal correlations between different fluorine nuclei, aiding in the assignment of complex spectra and providing information on monomer sequence and crystallinity. numberanalytics.com Similarly, ¹⁹F-¹H heteronuclear correlation (HETCOR) experiments can establish connectivity between fluorine and proton nuclei, further refining the structural assignment. numberanalytics.comresearchgate.net

| Fluorine Environment | Typical Chemical Shift Range (ppm, relative to CFCl₃) | Reference |

|---|---|---|

| Aromatic C-F | -100 to -170 | icpms.cz |

| -CF₂H | ~ -125 | rsc.org |

| -CF₃ | -50 to -80 | icpms.cz |

Detection of Fluoroalkene Intermediates via NMR

NMR spectroscopy is also a valuable tool for detecting and characterizing reactive intermediates, such as fluoroalkenes, that may form during synthesis or degradation processes. Highly fluorinated alkenes are significant as monomers for fluorine-containing polymers. osaka-u.ac.jp The distinct chemical shifts of olefinic protons and fluorine atoms in fluoroalkenes allow for their identification and quantification in reaction mixtures. This is crucial for understanding reaction mechanisms and controlling polymerization processes.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides complementary information about the molecular structure and bonding in this compound and its polymers. mt.comedinst.com

IR spectroscopy is particularly sensitive to vibrations that induce a change in the dipole moment of the molecule. edinst.com For this compound, characteristic absorption bands would be expected for the C-F stretching vibrations, C=C stretching of the vinyl group and the aromatic ring, and C-H stretching and bending modes. In the corresponding polymer, the disappearance of the vinyl group vibrations and the persistence of the aromatic and C-F bands would confirm polymerization.

Raman spectroscopy, which detects vibrations that cause a change in the polarizability of the molecule, is often complementary to IR. libretexts.org It can be particularly useful for observing symmetric vibrations and the C=C bond in the styrene monomer. Studies on substituted styrenes have shown that both IR and Raman spectra can be used to assign the fundamental vibrational modes. dtic.milresearchgate.net The analysis of vibrational spectra, often aided by computational calculations, can provide a detailed "fingerprint" of the molecule, allowing for the identification of specific isomers and conformational details. researchgate.netacs.org

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| C-F Stretch | IR | 1000 - 1400 | rsc.org |

| C=C Stretch (Aromatic) | IR/Raman | ~1450 - 1600 | dtic.mil |

| C=C Stretch (Vinyl) | IR/Raman | ~1630 | researchgate.net |

| C-H Stretch (Aromatic) | IR/Raman | ~3000 - 3100 | rsc.org |

| C-H Stretch (Aliphatic) | IR/Raman | ~2850 - 3000 | rsc.org |

Mass Spectrometry (MS) for Molecular Identification and Degradation Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify its degradation products. americanpharmaceuticalreview.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the parent molecule and its fragments. diva-portal.org

When coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS can be used to separate and identify components in a mixture, such as impurities or degradation products. nih.gov The fragmentation patterns observed in the mass spectrum provide valuable structural information. For instance, in the thermal degradation of poly(α,β,β-trifluorostyrene), mass spectrometry was used to analyze the volatile products, which consisted of both monomeric fragments and larger oligomeric species. nist.gov The identification of these degradation products is crucial for understanding the thermal stability and degradation mechanisms of the polymer. diva-portal.orgnist.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. thermofisher.comphi.com This makes it particularly valuable for analyzing the surface properties of polymers derived from this compound, which are often designed for applications where surface characteristics are critical. rsc.org